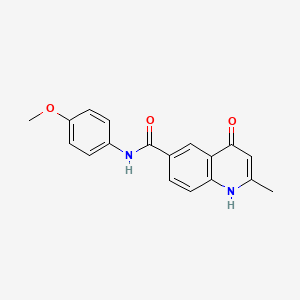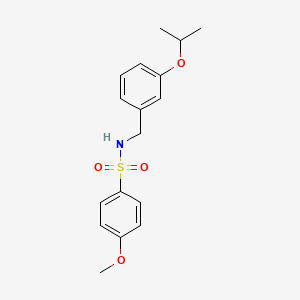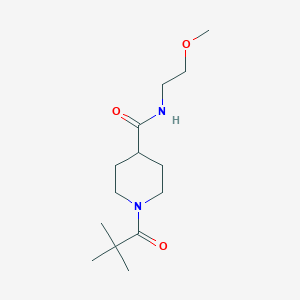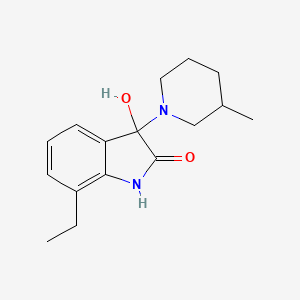![molecular formula C15H18N2O4S B4445961 N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4445961.png)
N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
Übersicht
Beschreibung
N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide, also known as CPSO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPSO belongs to the class of prolyl oligopeptidase inhibitors and has been found to exhibit promising results in various scientific studies.
Wirkmechanismus
N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide inhibits the activity of prolyl oligopeptidase by binding to its active site and preventing the hydrolysis of proline-containing peptides. Prolyl oligopeptidase is involved in the degradation of neuropeptides such as enkephalins and endorphins, which are involved in pain modulation and mood regulation. Inhibition of prolyl oligopeptidase by N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide leads to an increase in the levels of these neuropeptides, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of enkephalins and endorphins in the brain, which are involved in pain modulation and mood regulation. N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has been found to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has several advantages for lab experiments. It is a potent and selective inhibitor of prolyl oligopeptidase and has been found to exhibit promising therapeutic effects in various animal models of neurodegenerative disorders. However, one limitation of N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide. One direction is to investigate its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide in humans with neurodegenerative disorders. Another direction is to investigate the molecular mechanisms underlying its therapeutic effects. It is important to understand how N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide interacts with prolyl oligopeptidase and other molecular targets to elicit its therapeutic effects. Additionally, there is a need to develop more potent and selective inhibitors of prolyl oligopeptidase that may have improved therapeutic potential compared to N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has been found to exhibit potential therapeutic applications in various scientific studies. It has been shown to inhibit prolyl oligopeptidase, an enzyme that is associated with various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-2-6-12(7-3-10)22(20,21)17-13(8-9-14(17)18)15(19)16-11-4-5-11/h2-3,6-7,11,13H,4-5,8-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJZGPNRWZNKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445882.png)
![N-cyclopropyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4445888.png)

![2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4445903.png)
![4-bromo-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4445904.png)

![7-[2-(benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4445912.png)


![N,N-dimethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4445933.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445940.png)

![7-(2-methylphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4445956.png)
